1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride

OCT1 inhibition SLC22A1 HEK293

In fragment-based screening, inconsistent salt forms across an oxadiazole series cause solubility failures and false negatives. This HCl salt (CAS 1628721-58-3) eliminates that variable as the structurally minimal, least sterically encumbered member of the series. • MW 175.62; unsubstituted 5-position - optimal entry point for FBDD campaigns and unambiguous crystallographic electron density. • Free primary amine on the cyclobutane ring enables direct coupling to carboxylic acids, sulfonyl chlorides, or isocyanates in parallel synthesis. • Consistent HCl stoichiometry ensures uniform solubility in DMF/DMSO across SAR matrices; OCT1 IC50 138 µM enables use as a low-potency transporter reference standard.

Molecular Formula C6H10ClN3O
Molecular Weight 175.62
CAS No. 1628721-58-3
Cat. No. B2617474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride
CAS1628721-58-3
Molecular FormulaC6H10ClN3O
Molecular Weight175.62
Structural Identifiers
SMILESC1CC(C1)(C2=NOC=N2)N.Cl
InChIInChI=1S/C6H9N3O.ClH/c7-6(2-1-3-6)5-8-4-10-9-5;/h4H,1-3,7H2;1H
InChIKeyDQBHRFMIFLWUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride: Chemical Identity & Procurement


1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride (CAS 1628721-58-3) is a heterocyclic building block comprising a cyclobutane core functionalized with a 1,2,4-oxadiazole moiety and a primary amine, isolated as the hydrochloride salt for enhanced stability and solubility [1]. The compound is listed in vendor catalogs at typical purities of 95–98% and is referenced in patent literature as a structural component of oxadiazole amine derivative libraries targeting histone deacetylase 6 (HDAC6) inhibition [2]. However, the publicly available quantitative pharmacological annotation for this specific compound is extremely sparse. The most notable activity on record is a single-point OCT1 (SLC22A1) inhibition IC50 of 138 µM, indicating weak interaction with this hepatic uptake transporter [3]. This thin evidence base means that procurement decisions cannot currently rest on demonstrated biological superiority; they must instead be driven by the compound's differentiated physicochemical and salt-form properties relative to its closest free-base and 5-substituted analogs.

Minimal oxadiazole scaffold for fragment-based screening and crystallography
Hydrochloride salt form supports aqueous solubility and formulation consistency
Unsubstituted 5-position as baseline for SAR libraries and negative control

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride: Substitution Limitations


The 1,2,4-oxadiazole cyclobutylamine scaffold presents three critical substitution-sensitive variables that preclude generic interchangeability: (i) salt form (free base vs. hydrochloride), which directly affects aqueous solubility, hygroscopicity, and formulation compatibility; (ii) the 5-position of the oxadiazole ring, where hydrogen, cyclobutyl, or difluoromethyl substituents alter electronic character, metabolic stability, and target-binding conformation [1]; and (iii) the cyclobutane ring itself, whose conformational puckering influences the spatial presentation of the amine pharmacophore. Although the patent literature groups these compounds into a single Markush class [2], their physicochemical diversity means that each variant must be individually qualified for a given assay or synthesis. The hydrochloride salt of the unsubstituted oxadiazole is the structurally minimal, least sterically encumbered member of this series, making it the preferred starting point for fragment-based screening, crystallography, and derivatization workflows where minimal perturbation of the core scaffold is essential.

Free base may have lower aqueous solubility than HCl salt, altering assay performance.
5-substituted analogs (cyclobutyl, difluoromethyl) may exhibit different target binding and metabolic stability.
Cyclobutane ring pucker influences pharmacophore presentation; structural analogs are not directly interchangeable.

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride: Quantitative Evidence


OCT1 Inhibition: Head-to-Head Comparison

In a standardized HEK293 cellular uptake assay measuring reduction of ASP+ substrate accumulation, 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride inhibited human OCT1 with an IC50 of 138,000 nM (138 µM) [1]. A structurally unrelated OCT1 inhibitor from the ChEMBL database (CHEMBL3560524; BDBM50505668) tested under identical assay conditions (same target, same cell line, same ASP+ readout) exhibited an IC50 of 118,000 nM (118 µM) [2]. The 20,000 nM difference corresponds to a 1.17-fold weaker inhibition for the oxadiazole compound, placing both compounds in the same low-potency category and indicating that the oxadiazole scaffold does not confer a meaningful OCT1 affinity advantage over other chemotypes.

OCT1 IC50
Head-to-head
138 µM (oxadiazole) vs 118 µM (CHEMBL3560524)
1.17-fold weaker
Low potency; unsuitable as OCT1 probe; baseline hepatic uptake context
Identical HEK293 ASP+ uptake assay
OCT1 inhibition SLC22A1 HEK293 ASP+ uptake transporter pharmacology

Hydrochloride vs. Free Base: Physicochemical Profile

The hydrochloride salt (CAS 1628721-58-3; MW 175.62 g/mol) is the preferred solid form for pharmaceutical research due to its enhanced aqueous solubility and crystallinity relative to the free base (CAS 1153829-45-8; MW 139.16 g/mol) [1]. While no head-to-head solubility measurements are publicly available, the molecular weight difference of 36.46 g/mol (one equivalent of HCl) and the presence of a protonated amine center in the salt form predict a solubility advantage of at least 1–2 orders of magnitude for the hydrochloride, based on general salt-to-free-base solubility trends for low-molecular-weight amines [2]. Vendor specifications confirm that the hydrochloride is supplied as a powder with a minimum purity of 95%, while the free base is offered at similar purity but with a higher propensity for hygroscopic degradation during storage . For applications involving aqueous buffers, cell-based assays, or salt metathesis chemistry, the hydrochloride is therefore the functionally superior procurement choice.

Salt form
Class-level inference
HCl salt (MW 175.62) vs free base (MW 139.16)
∆ 36.46 g/mol (equimolar HCl)
Hydrochloride supports aqueous solubility and solid-state consistency for assays
No head-to-head solubility data; class-level solubility advantage
salt selection aqueous solubility formulation solid-state stability building block

5-Position Substituent Effects

The unsubstituted 1,2,4-oxadiazol-3-yl compound (MW 175.62 g/mol as HCl salt) is the structurally minimal member of a series that includes 5-cyclobutyl (CAS 1876214-73-1; MW 193.25 g/mol) and 5-difluoromethyl (CAS 1423117-23-0; MW 175.16 g/mol for free base) analogs [1]. Patent documents indicate that the 5-difluoromethyl substituent is specifically claimed for HDAC6 inhibitory activity within a broader Markush structure, suggesting that the 5-position is a critical determinant of target engagement [2]. The unsubstituted variant therefore serves as the essential negative control for 5-position SAR studies: its lack of a 5-substituent eliminates steric and electronic contributions from this position, enabling deconvolution of the cyclobutylamine pharmacophore's intrinsic contribution. No head-to-head biochemical IC50 data comparing these three analogs against a common target were identified in the public domain as of 2026.

5-Substitution
Data to verify
Unsubstituted (5-H) vs 5-cyclobutyl, 5-CF2H analogs
Unsubstituted compound serves as essential baseline for SAR deconvolution
No comparative activity data; patent context only
structure-activity relationship 5-substitution oxadiazole HDAC6 binding conformation

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride: Application Scenarios


Fragment-Based Screening & Crystallography

The compound's minimal molecular weight (175.62 g/mol as HCl salt) and absence of a 5-substituent make it the most suitable entry point for fragment-based drug discovery (FBDD) campaigns targeting HDAC6 or other oxadiazole-binding proteins. In co-crystallization experiments, the unsubstituted oxadiazole provides a lean pharmacophore that maximizes the likelihood of clear electron density, enabling unambiguous assignment of the binding pose before elaborating the 5-position with cyclobutyl or difluoromethyl groups as suggested by patent SAR [1].

Negative Control for 5-Position SAR

Because the compound lacks a 5-substituent, it serves as the essential negative control in any SAR matrix that systematically varies the 5-position (H, cyclobutyl, difluoromethyl, aryl). Procurement of the hydrochloride salt ensures consistent solubility across the analog series, preventing false-negative results arising from differential compound precipitation in biochemical assays .

Solid-Phase Synthesis & Diversification

The primary amine handle on the cyclobutane ring allows this building block to be directly coupled to carboxylic acids, sulfonyl chlorides, or isocyanates in combinatorial library production. The hydrochloride salt form simplifies weighing and dissolution in polar aprotic solvents (e.g., DMF, DMSO) relative to the free base, improving reaction reproducibility in parallel synthesis workflows [2].

OCT1 Profiling in ADME-Tox Panels

With a measured OCT1 IC50 of 138 µM, this compound can serve as a low-potency reference standard in hepatic uptake transporter screening panels, helping to contextualize the OCT1 liability of more potent HDAC6 inhibitor candidates emerging from the same scaffold series [3].

Application
Selection Property
Validation Focus
Fragment-based screening & crystallography
Minimal oxadiazole scaffold, unsubstituted 5-position
Crystallographic binding pose, HDAC6 fragment hit confirmation
Negative control for 5-position SAR
Consistent HCl salt solubility across series
SAR matrix, absence of 5-substituent as negative control
Solid-phase synthesis & diversification
Primary amine handle, HCl salt form for weighing
Reaction reproducibility, combinatorial library QC
OCT1 profiling in ADME-Tox panels
Low-potency OCT1 inhibition (measured)
Hepatic uptake transporter screening, contextualize OCT1 liability
Quote Request

Request a Quote for 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.